molecular formula C21H27N3O2S B4266558 N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE

Cat. No.: B4266558
M. Wt: 385.5 g/mol
InChI Key: CFWDAKAAFKBWCE-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE is a complex organic compound that features an adamantyl group, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE typically involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine . The reaction is carried out under controlled conditions using suitable condensing agents such as potassium hydroxide (KOH). The products are then characterized using techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or benzenesulfonamide moieties.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It exhibits antimicrobial activity against various bacterial and fungal species.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new antimicrobial and anticancer agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring and benzenesulfonamide moiety interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE is unique due to its combination of an adamantyl group, a pyrazole ring, and a benzenesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-14-3-4-15(2)19(7-14)27(25,26)23-20-5-6-24(22-20)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18H,8-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWDAKAAFKBWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE
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N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE

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